molecular formula C26H31NO5 B2524588 3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 904006-78-6

3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No.: B2524588
CAS No.: 904006-78-6
M. Wt: 437.536
InChI Key: PZJNDBHPQDHBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromen-4-one (flavonoid) family, characterized by a 4H-chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a 2-(4-methylpiperidin-1-yl)ethoxy moiety at position 5. Its structural complexity arises from the ethoxy linker connecting the chromenone core to the 4-methylpiperidine group, which introduces both lipophilic and basic properties. The compound has been synthesized via epoxide ring-opening reactions, as seen in derivatives like 6a–i (). Its design likely aims to optimize pharmacokinetic properties, such as membrane permeability and target binding, by balancing hydrophobic (dimethoxyphenyl, methyl groups) and hydrophilic (piperidine) substituents.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-7-[2-(4-methylpiperidin-1-yl)ethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO5/c1-17-9-11-27(12-10-17)13-14-31-20-6-7-21-23(16-20)32-18(2)25(26(21)28)19-5-8-22(29-3)24(15-19)30-4/h5-8,15-17H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJNDBHPQDHBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one is a chromone derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, focusing on its mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a chromone core with a complex structure that includes:

  • Methoxy groups : Enhancing solubility and biological interaction.
  • Piperidine moiety : Potentially increasing interaction with biological targets.

The molecular formula is C21H25N3O5C_{21}H_{25}N_{3}O_{5}, with a molecular weight of approximately 399.44 g/mol.

Research indicates that this compound acts as an ATR kinase inhibitor , disrupting the DNA damage response pathway. This inhibition leads to:

  • Cell cycle arrest : Preventing cancer cells from proliferating.
  • Apoptosis : Inducing programmed cell death in affected cells.

The presence of the piperidine group may enhance the compound's binding affinity to ATR kinase, thereby increasing its efficacy in therapeutic applications.

Anticancer Properties

Several studies have highlighted the anticancer potential of chromone derivatives. The specific activities observed include:

  • Inhibition of cancer cell proliferation.
  • Induction of apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activities

Activity TypeObservations
Cell ProliferationSignificant inhibition in vitro
Apoptosis InductionIncreased markers of apoptosis in treated cells
Kinase InhibitionEffective ATR kinase binding

Case Studies

  • In vitro Studies : A study involving related chromone derivatives showed that they could effectively reduce the expression of inflammatory markers such as IL-6 and TNF-alpha in RAW264.7 cells, indicating potential anti-inflammatory activity .
  • In vivo Studies : Animal models demonstrated that certain chromone derivatives could significantly decrease inflammation in LPS-induced inflammatory disease models, suggesting therapeutic potential for inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the chromone structure can lead to variations in:

  • Binding affinity to target kinases.
  • Biological efficacy against cancer and inflammation.

Comparison with Similar Compounds

Structural Analogs in Chromen-4-one Derivatives

The table below compares the target compound with structurally related derivatives:

Compound Name Core Structure Substituents (Position 7) Biological Activity/Notes References
Target Compound : 3-(3,4-dimethoxyphenyl)-2-methyl-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one Chromen-4-one 2-(4-Methylpiperidin-1-yl)ethoxy Anti-HCV potential (derivatives in )
Compound 14 : 3-(4-Hydroxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one.HBr Chromen-4-one 2-(Piperidin-1-yl)ethoxy AChE/BuChE dual inhibitor (IC₅₀ = 1.2 μM for AChE)
Compound AJ9 : 3,4-dimethyl-7-[[1-(phenylmethyl)piperidin-4-yl]methoxy]chromen-2-one Chromen-2-one Piperidin-4-ylmethoxy (benzyl-substituted) Structural analog with altered core
Compound 05 : 3-(2-Chlorophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one Chromen-4-one Trifluoromethyl, chlorophenoxy, piperazinyl Antibacterial/biofilm inhibitor ()

Key Observations :

  • Substituent Flexibility : The target compound’s 4-methylpiperidinyl-ethoxy group offers a balance between steric bulk and basicity, differing from Compound 14 (piperidinyl-ethoxy) and AJ9 (bulky benzyl-piperidinylmethoxy). The 4-methyl group may enhance metabolic stability compared to unsubstituted piperidine derivatives.
  • Core Modifications : Compounds like AJ9 (chromen-2-one) and 05 (trifluoromethyl substitution) demonstrate how core alterations impact activity. The trifluoromethyl group in 05 increases lipophilicity and binding affinity.
Pharmacokinetic Considerations
  • Metabolic Stability : The 4-methylpiperidine group may resist oxidative metabolism better than smaller amines (e.g., pyrrolidine in Compound 15 ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.